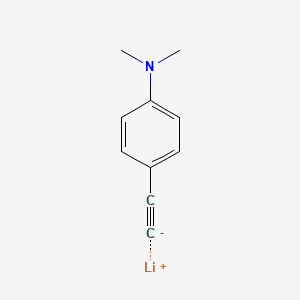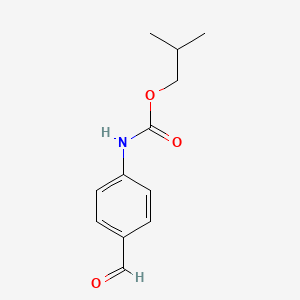
2-Methylpropyl (4-formylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl (4-formylphenyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry . This compound, specifically, features a 2-methylpropyl group attached to a 4-formylphenyl moiety through a carbamate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (4-formylphenyl)carbamate typically involves the reaction of 4-formylphenyl isocyanate with 2-methylpropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for large-scale production. The use of nonmetallic regenerable reagents and CO2 capture agents can further streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpropyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: 4-carboxyphenyl carbamate.
Reduction: 4-hydroxyphenyl carbamate.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
2-Methylpropyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible inhibitor of cholinesterase enzymes . The formyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target enzyme .
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Another carbamate ester with similar structural features but different functional groups.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Phenyl carbamate: Shares the aromatic ring structure but differs in the substituents attached to the carbamate group.
Uniqueness: 2-Methylpropyl (4-formylphenyl)carbamate is unique due to the presence of both the 2-methylpropyl and 4-formylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications .
Propriétés
Numéro CAS |
72531-05-6 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-methylpropyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clé InChI |
NMJMUOFJSKHQQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)



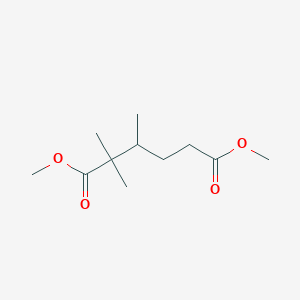
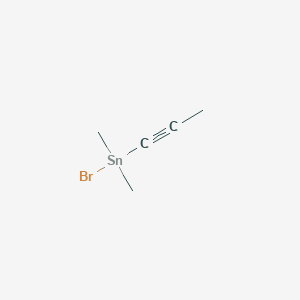
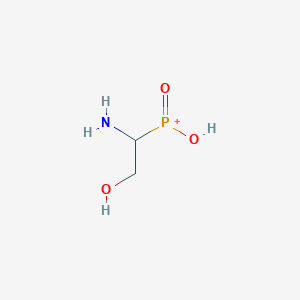
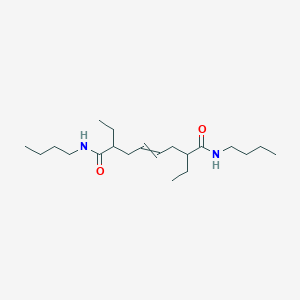
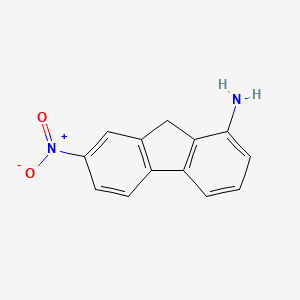
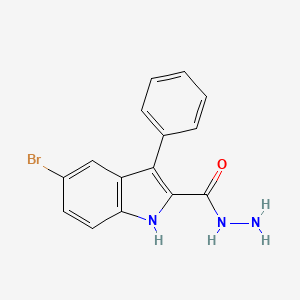
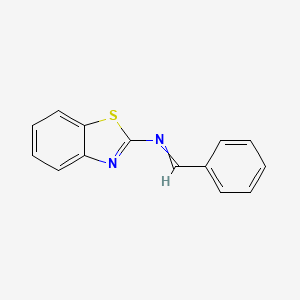
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
